molecular formula C19H18N4O2S B11148884 N-(1-isopropyl-1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(1-isopropyl-1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11148884
M. Wt: 366.4 g/mol
InChI Key: VYRKWHLVEBHPLG-UHFFFAOYSA-N
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Description

2-methyl-5-oxo-N-[1-(propan-2-yl)-1H-indol-4-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-oxo-N-[1-(propan-2-yl)-1H-indol-4-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole ring, followed by the construction of the thiazolopyrimidine core. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-oxo-N-[1-(propan-2-yl)-1H-indol-4-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-5-oxo-N-[1-(propan-2-yl)-1H-indol-4-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-N-[1-(propan-2-yl)-1H-indol-4-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-oxo-N-[1-(propan-2-yl)-1H-indol-4-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its unique combination of the indole and thiazolopyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

2-methyl-5-oxo-N-(1-propan-2-ylindol-4-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H18N4O2S/c1-11(2)22-8-7-13-15(5-4-6-16(13)22)21-17(24)14-9-20-19-23(18(14)25)10-12(3)26-19/h4-11H,1-3H3,(H,21,24)

InChI Key

VYRKWHLVEBHPLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C4C=CN(C4=CC=C3)C(C)C

Origin of Product

United States

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